molecular formula C13H22O B1662035 Geranylacetone CAS No. 689-67-8

Geranylacetone

Cat. No.: B1662035
CAS No.: 689-67-8
M. Wt: 194.31 g/mol
InChI Key: HNZUNIKWNYHEJJ-UHFFFAOYSA-N
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Description

Geranylacetone, also known as (5E)-6,10-dimethylundeca-5,9-dien-2-one, is an organic compound with the molecular formula C13H22O. It is a colorless oil that is a product of coupling geranyl and acetonyl groups. This compound is a precursor to synthetic squalene and is a flavor component found in many plants, including rice, mango, and tomatoes .

Mechanism of Action

Target of Action

Geranylacetone, also known as Geranyl acetone, is a natural sesquiterpenoid . It plays various roles in plant-insect interactions, including deterrent and repellent effects on herbivores . The primary targets of this compound are insects, particularly aphids .

Mode of Action

This compound interacts with its targets by affecting their feeding behavior. In a study conducted on the aphid species Myzus persicae, this compound and its derivatives were found to deter the aphids from feeding . The compounds caused the aphids to terminate their feeding probes within the epidermis and/or outer layers of mesophyll, reflecting a weak preingestive deterrent activity .

Biochemical Pathways

This compound is involved in the carotenoid degradation pathway . It arises by the oxidation of certain carotenoids, a reaction catalyzed by carotenoid oxygenase . This process results in the formation of diverse apocarotenoid volatiles and pigments .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It is known that this compound is a colorless oil and a product of coupling geranyl and acetonyl groups . It is a precursor to synthetic squalene , suggesting that it may undergo metabolic transformations in biological systems.

Result of Action

The action of this compound results in changes in the behavior of target organisms. In aphids, for example, this compound causes a delay in the initiation of the phloem phase, indicating a deterrent effect . This refusal to settle after the consumption of phloem sap on treated plants indicated that this compound had a postingestive deterrent activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the structural modifications of this compound often change its biological activities . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Geranylacetone can be synthesized through several methods:

Industrial Production Methods: The industrial production of this compound typically involves the Carroll reaction using linalool and ethyl acetoacetate as raw materials. Common catalysts include aluminum alkyl, aluminum isopropoxide, sodium ethoxide, sodium dihydrogen phosphate, and disodium hydrogen phosphate .

Chemical Reactions Analysis

Types of Reactions: Geranylacetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

(5E)-6,10-dimethylundeca-5,9-dien-2-one
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InChI

InChI=1S/C13H22O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h7,9H,5-6,8,10H2,1-4H3/b12-9+
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InChI Key

HNZUNIKWNYHEJJ-FMIVXFBMSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=O)C)C)C
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Isomeric SMILES

CC(=CCC/C(=C/CCC(=O)C)/C)C
Source PubChem
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Molecular Formula

C13H22O
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DSSTOX Substance ID

DTXSID4052053
Record name (E)-6,10-Dimethylundeca-5,9-dien-2-one
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Molecular Weight

194.31 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS], Colourless slightly yellow liquid; fresh floral but penetrating sweet-rosey aroma
Record name Geranylacetone
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Record name 6,10-Dimethyl-5,9-undecadien-2-one
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Solubility

slightly soluble in water; soluble in oil, sparingly soluble (in ethanol)
Record name 6,10-Dimethyl-5,9-undecadien-2-one
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Density

0.861-0.873
Record name 6,10-Dimethyl-5,9-undecadien-2-one
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CAS No.

3796-70-1, 68228-05-7, 689-67-8
Record name Geranylacetone
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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